4-formylindole-1-acetic acid CAS number and identifiers
4-formylindole-1-acetic acid CAS number and identifiers
An In-Depth Technical Guide to 4-Formylindole-1-Acetic Acid and its Congeners: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Indole Scaffold in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. The introduction of a formyl group provides a versatile handle for further chemical modifications, while the acetic acid moiety at the N1 position can influence solubility, metabolic stability, and receptor interactions. This guide focuses on the specific, yet uncharacterized, 4-formylindole-1-acetic acid, providing a roadmap for its exploration.
Navigating the Chemical Landscape: Identifiers of Key Analogs
A thorough search of chemical databases reveals a lack of a registered CAS number and extensive experimental data for 4-formylindole-1-acetic acid. However, key isomers and precursors are well-documented and commercially available. Understanding their properties is crucial for any researcher venturing to synthesize and study the title compound.
Table 1: Chemical Identifiers of Key Indole Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| (3-Formyl-1-indolyl)acetic acid | 138423-98-0[1][2] | C₁₁H₉NO₃ | 203.19[1][2] | Isomer of the target compound; used as a linker in chemical synthesis.[1][3] |
| Indole-4-carboxaldehyde | 1074-86-8[4][5] | C₉H₇NO | 145.16[5][6] | Key precursor for the synthesis of 4-substituted indole derivatives; a synthetic intermediate.[4][5] |
| 2-(1H-Indol-1-yl)acetic acid | 24297-59-4[7][8][9] | C₁₀H₉NO₂ | 175.18 | The N-acetic acid indole core without the formyl group. |
| 1H-Indole-4-acetic acid | 16176-74-2[10] | C₁₀H₉NO₂ | 175.18[10] | Isomer with the acetic acid group at the C4 position. |
Synthetic Strategy: A Proposed Route to 4-Formylindole-1-Acetic Acid
The synthesis of 4-formylindole-1-acetic acid can be logically approached through the N-alkylation of indole-4-carboxaldehyde. This method is a standard and reliable way to introduce substituents at the nitrogen of the indole ring.
Causality of Experimental Choices
The choice of indole-4-carboxaldehyde as the starting material is dictated by the desired position of the formyl group. The N-alkylation reaction is a robust and well-established method for modifying the indole nitrogen. The use of a weak base like potassium carbonate is crucial to deprotonate the indole nitrogen, making it nucleophilic, without causing unwanted side reactions with the aldehyde group. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.
Step-by-Step Experimental Protocol
Reaction: N-alkylation of Indole-4-carboxaldehyde
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Reactant Preparation: To a solution of Indole-4-carboxaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
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Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
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Reaction Monitoring: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.
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Extraction: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
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Purification: The crude product, ethyl 4-formylindole-1-acetate, is purified by column chromatography on silica gel.
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Hydrolysis: The purified ester is then dissolved in a mixture of tetrahydrofuran (THF) and water, and lithium hydroxide (2.0 eq) is added. The mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC).
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Final Isolation: The reaction mixture is acidified with dilute HCl, and the product, 4-formylindole-1-acetic acid, is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the final product.
Visualization of the Synthetic Workflow
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion and Future Directions
While 4-formylindole-1-acetic acid remains an underexplored molecule, its structural features suggest significant potential as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding and a practical starting point for researchers interested in this compound. Future work should focus on the successful synthesis and full experimental characterization of 4-formylindole-1-acetic acid, followed by a systematic evaluation of its biological activities. The insights gained from such studies will undoubtedly contribute to the ever-expanding field of indole chemistry and its applications in medicine.
References
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Synthesis of indoles. Organic Chemistry Portal. [Link]
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Synthesis and Chemistry of Indole. [Link]
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Indole-4-carboxaldehyde (4-Formylindole) (C9H7NO), 1 grams. CP Lab Safety. [Link]
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1H-Indole-4-acetic acid. PubChem. [Link]
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Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress. MDPI. [Link]
Sources
- 1. N-乙酸-3-吲哚甲醛 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (3-Formyl-1-indolyl)acetic acid | CAS 138423-98-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 4-formyl Indole | CAS 1074-86-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-(1H-Indol-1-yl)acetic acid | 24297-59-4 [sigmaaldrich.com]
- 9. 2-(1H-Indol-1-yl)acetic acid | 24297-59-4 [sigmaaldrich.com]
- 10. 1H-Indole-4-acetic acid | C10H9NO2 | CID 12553829 - PubChem [pubchem.ncbi.nlm.nih.gov]
